3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, carboxylic acid groups, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diene with a carboxylic acid derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid groups may produce primary alcohols.
Scientific Research Applications
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-oxocyclopentylpropanoic acid
- 2-Oxocyclopentylcarboxylic acid
- 3-Carboxy-2-oxocyclopentylpropanoic acid
Uniqueness
3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid is unique due to its specific arrangement of functional groups and the presence of both carboxylic acid and hydroxy groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
175615-60-8 |
---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
3-[3-[carboxy(hydroxy)methylidene]-2-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C10H12O6/c11-7(12)4-2-5-1-3-6(8(5)13)9(14)10(15)16/h5,14H,1-4H2,(H,11,12)(H,15,16) |
InChI Key |
BXXGDYIOQGQOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)O)O)C(=O)C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.